molecular formula C9H10BrNOS B8175569 1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine

1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine

Cat. No.: B8175569
M. Wt: 260.15 g/mol
InChI Key: MCYLWVAJWTYPDY-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine is an organic compound characterized by the presence of a brominated thiophene ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine typically involves the reaction of 5-bromo-4-methylthiophene-2-carbonyl chloride with azetidine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Azides or thiols.

Scientific Research Applications

1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine: Similar in structure but contains a piperidine ring instead of an azetidine ring.

    1-(5-Bromo-4-methylthiophene-2-carbonyl)aziridine: Contains an aziridine ring, which is a three-membered ring compared to the four-membered azetidine ring.

Uniqueness: 1-(5-Bromo-4-methylthiophene-2-carbonyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The four-membered ring structure of azetidine is less strained compared to aziridine, making it more stable and versatile in various applications.

Properties

IUPAC Name

azetidin-1-yl-(5-bromo-4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-6-5-7(13-8(6)10)9(12)11-3-2-4-11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYLWVAJWTYPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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